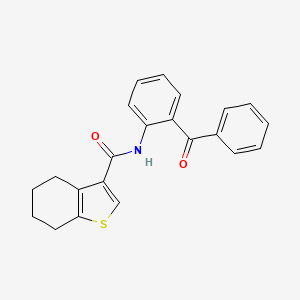

N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic small molecule featuring a benzothiophene core fused with a tetrahydrobenzene ring. The 3-carboxamide group is substituted with a 2-benzoylphenyl moiety, introducing steric bulk and electronic effects.

Properties

IUPAC Name |

N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2S/c24-21(15-8-2-1-3-9-15)17-11-4-6-12-19(17)23-22(25)18-14-26-20-13-7-5-10-16(18)20/h1-4,6,8-9,11-12,14H,5,7,10,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKJVVPSUHUQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of 2-benzoylphenylamine with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common solvents used in the synthesis include ethanol, methanol, and dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Hydrogen Bonding Features

The 2-benzoylphenyl substituent imposes steric constraints that prevent the formation of two-center intramolecular hydrogen bonds (HBs) observed in simpler analogs like N-(2-benzoylphenyl)acetamide. Instead, oxalamide derivatives (e.g., N1,N2-bis(2-benzoylphenyl)oxalamide) form three-center HBs (THBs), which stabilize molecular conformations in both solid and solution states . In contrast, compounds like N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () exhibit intramolecular N–H⋯N bonds that rigidify their structures, enhancing antimicrobial activity .

Key Structural Differences:

- Steric Effects : The bulky o-benzoyl group in the target compound limits conformational flexibility compared to derivatives with smaller substituents (e.g., methoxy or methyl groups) .

- Hydrogen Bonding : THBs in oxalamide analogs enhance thermal stability and solubility in polar solvents like DMSO, whereas simpler carboxamides rely on weaker intermolecular interactions .

Pharmacological Activity

Derivatives such as 2-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () and N-(4-methylphenyl)-2-{[(4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () demonstrate antibacterial and antifungal activities, attributed to their electron-donating substituents (e.g., methoxy, methyl) and stable intramolecular HBs . The target compound’s o-benzoyl group may reduce bioavailability compared to these analogs due to steric hindrance, though its THB capability could offset this by improving solubility .

Biological Activity Comparison:

Crystallographic and Computational Insights

Crystallographic studies using SHELX () and ORTEP-III () reveal that THB formation in oxalamide derivatives flattens molecular structures, promoting dense crystal packing via C–H⋯O and dipolar interactions . In contrast, N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () forms intermolecular H-bonded networks, reducing solubility but enhancing thermal stability .

Biological Activity

N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including analgesic, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene core with a carboxamide functional group. Its molecular formula is , and it possesses unique physicochemical properties that influence its biological activity.

Analgesic Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant analgesic effects. For instance, a related compound was tested using the "hot plate" method on mice and showed an analgesic effect that surpassed that of the standard drug metamizole. This suggests that this compound may possess similar or enhanced analgesic properties compared to existing analgesics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory enzymes such as 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range. This inhibition indicates potential applications in treating inflammatory conditions .

Antioxidant Activity

Antioxidant activity is another area where this compound shows promise. Research has highlighted its capacity to scavenge free radicals and reduce oxidative stress markers in biological systems. The presence of the catechol moiety in related compounds has been linked to enhanced antioxidant properties .

Case Studies

-

Analgesic Study :

- Method : Hot plate test on outbred white mice.

- Results : The compound exhibited significant pain relief compared to control groups.

- : Potential for development as a new analgesic agent.

-

Anti-inflammatory Study :

- Method : Enzyme inhibition assays.

- Results : Effective inhibition of 5-lipoxygenase with low IC50 values.

- : Strong candidate for anti-inflammatory drug development.

-

Antioxidant Study :

- Method : DPPH radical scavenging assay.

- Results : High scavenging activity indicating potential protective effects against oxidative damage.

- : Could be beneficial in formulations aimed at reducing oxidative stress.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.